棉子糖

描述

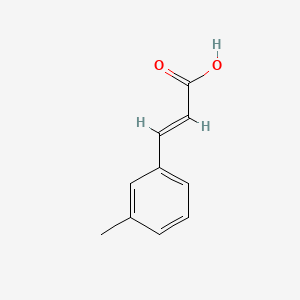

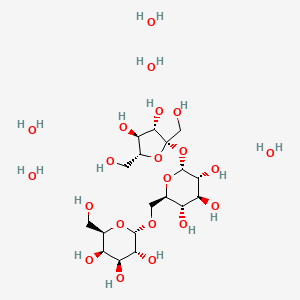

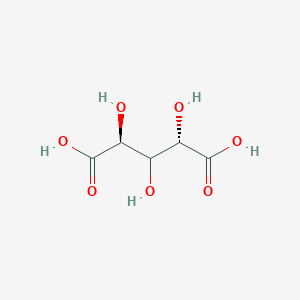

Raffinose is a trisaccharide composed of galactose, glucose, and fructose. It is naturally found in various plants, including beans, cabbage, brussels sprouts, broccoli, asparagus, and whole grains . Raffinose plays a significant role in plant stress responses, particularly in temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

科学研究应用

Raffinose has a wide range of scientific research applications in various fields:

Chemistry: Raffinose is used as a model compound to study carbohydrate chemistry and enzymatic hydrolysis processes.

Biology: In plants, raffinose plays a crucial role in stress responses, including tolerance to heat, drought, cold, salinity, and disease resistance.

Medicine: Raffinose has prebiotic potential, promoting the growth of beneficial gut bacteria and reducing pathogens in the colon.

作用机制

Target of Action

Raffinose, a trisaccharide composed of galactose, glucose, and fructose , primarily targets the gut microbiota, specifically bifidobacteria and lactobacilli . These bacteria are capable of metabolizing raffinose, which cannot be digested in the upper gastrointestinal tract due to the absence of the enzyme α-galactosidase . In plants, raffinose plays a significant role in stress responses, particularly temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Mode of Action

Raffinose is hydrolyzed to D-galactose and sucrose by the enzyme α-galactosidase (α-GAL), an enzyme synthesized by bacteria found in the large intestine . This enzyme also hydrolyzes other α-galactosides such as stachyose, verbascose, and galactinol, if present . In plants, raffinose acts as a signaling molecule following pathogen attack and wounding, and accumulates in vegetative tissues in response to a range of abiotic stresses .

Biochemical Pathways

The synthesis of raffinose begins with the activity of galactinol synthase (GolS; EC 2.4.1.123) to convert myo-inositol into galactinol . The subsequent formation of raffinose and stachyose are catalyzed by raffinose synthase (RS; EC 2.4.1.82) and stachyose synthase (STS; EC 2.4.1.67) using sucrose and galactinol as substrates, respectively . The hydrolysis of raffinose is completed by α-galactosidase (α-Gal; EC 3.2.1.22) to produce sucrose and galactose .

Pharmacokinetics

The pharmacokinetics of raffinose are largely determined by its interaction with the gut microbiota. The metabolism of raffinose by these bacteria results in the production of short-chain fatty acids .

Result of Action

The metabolism of raffinose by gut bacteria has several health benefits, such as antioxidative activity, intestinal homeostasis, healing property, enhanced immunity, and anticancer activity . In plants, raffinose plays a significant role in stress responses, particularly temperature sensitivity, seed vigor, resistance to pathogens, and desiccation .

Action Environment

The action of raffinose is influenced by environmental factors. In plants, the concentration of raffinose is related to the environment, genotype, and harvest time . In the human gut, the action of raffinose is influenced by the composition of the gut microbiota, which can vary based on diet and other environmental factors .

生化分析

Biochemical Properties

Raffinose plays a significant role in various biochemical reactions. It is synthesized by the enzyme raffinose synthase, which catalyzes the transfer of a galactosyl moiety from galactinol to sucrose. This reaction results in the formation of raffinose. Raffinose interacts with several enzymes and proteins, including galactinol synthase and stachyose synthase, which are involved in its biosynthesis. Additionally, α-galactosidase hydrolyzes raffinose into sucrose and galactose, highlighting its role in carbohydrate metabolism .

Cellular Effects

Raffinose influences various cellular processes and functions. It acts as a compatible solute, protecting cells from osmotic stress by stabilizing cellular structures and proteins. Raffinose also affects cell signaling pathways and gene expression, particularly under stress conditions. For example, raffinose accumulation is associated with the upregulation of stress-responsive genes, enhancing the plant’s ability to cope with abiotic stresses such as drought and salinity .

Molecular Mechanism

At the molecular level, raffinose exerts its effects through several mechanisms. It binds to and stabilizes cellular membranes and proteins, preventing denaturation under stress conditions. Raffinose also modulates enzyme activity, either by direct binding or by influencing the expression of genes encoding these enzymes. For instance, raffinose can inhibit or activate specific enzymes involved in carbohydrate metabolism, thereby regulating metabolic flux and energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of raffinose can change over time. Raffinose is relatively stable under standard conditions, but its degradation can occur under extreme pH or temperature. Long-term studies have shown that raffinose can have sustained protective effects on cellular function, particularly in maintaining membrane integrity and enzyme activity during prolonged stress exposure .

Dosage Effects in Animal Models

The effects of raffinose vary with different dosages in animal models. At low to moderate doses, raffinose is generally well-tolerated and can provide beneficial effects, such as improved stress tolerance and metabolic regulation. At high doses, raffinose may cause adverse effects, including gastrointestinal discomfort and potential toxicity. Threshold effects have been observed, where the beneficial effects plateau or diminish at higher concentrations .

Metabolic Pathways

Raffinose is involved in several metabolic pathways. It is synthesized from sucrose and galactinol by the enzyme raffinose synthase. Raffinose can be further converted into stachyose by stachyose synthase. Additionally, raffinose is hydrolyzed by α-galactosidase into sucrose and galactose. These metabolic pathways highlight the central role of raffinose in carbohydrate metabolism and energy production .

Transport and Distribution

Raffinose is transported and distributed within cells and tissues through various mechanisms. It is translocated via the phloem to different parts of the plant, where it accumulates in response to stress conditions. Raffinose interacts with specific transporters and binding proteins that facilitate its movement and localization within cells. This distribution is crucial for its protective functions during stress .

Subcellular Localization

Raffinose is localized in various subcellular compartments, including the cytoplasm, vacuoles, and cell membranes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. The presence of raffinose in these compartments is essential for its role in stabilizing cellular structures and protecting against stress-induced damage .

准备方法

Synthetic Routes and Reaction Conditions

Raffinose can be synthesized through enzymatic hydrolysis. The enzyme α-galactosidase hydrolyzes raffinose to produce D-galactose and sucrose . The reaction conditions typically involve a pH of approximately 4.5 and a temperature range of 20-25°C .

Industrial Production Methods

In industrial settings, raffinose is often extracted from sugar beets or other plant sources. The extraction process involves enzymatic treatment to break down the plant material and release raffinose. The enzyme α-galactosidase is commonly used to catalyze the decomposition of raffinose, enhancing the yield of sucrose and improving the overall quality of the extracted sugar .

化学反应分析

Types of Reactions

Raffinose undergoes several types of chemical reactions, including hydrolysis, oxidation, and fermentation.

Hydrolysis: Raffinose can be hydrolyzed by the enzyme α-galactosidase to produce D-galactose and sucrose.

Common Reagents and Conditions

α-Galactosidase: Used for hydrolysis of raffinose at pH 4.5 and 20-25°C.

Galactose Dehydrogenase: Used for oxidation of D-galactose to D-galactonic acid.

Major Products

D-Galactose: Produced from the hydrolysis of raffinose.

Sucrose: Another product of raffinose hydrolysis.

D-Galactonic Acid: Produced from the oxidation of D-galactose.

相似化合物的比较

Raffinose belongs to the raffinose family of oligosaccharides (RFOs), which also includes stachyose and verbascose . These compounds share similar structures and functions but differ in the number of galactose units attached to the sucrose moiety .

Stachyose: A tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit.

Verbascose: A pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.

Raffinose is unique in its specific composition and its role in both plant and human health. It is less complex than stachyose and verbascose, making it easier to study and utilize in various applications .

属性

IUPAC Name |

2-[[6-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(22)11(25)13(27)16(31-5)30-3-7-9(23)12(26)14(28)17(32-7)34-18(4-21)15(29)10(24)6(2-20)33-18/h5-17,19-29H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPFEKGTMRGPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50859429 | |

| Record name | Hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50859429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

512-69-6 | |

| Record name | RAFFINOSE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | RAFFINOSE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(2,4-Dichlorophenyl)sulfonyl-2-pyrrolidinyl]pyridine](/img/structure/B1225258.png)

![(E)-1-[4-[1-(2-methylpropyl)benzimidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B1225261.png)

![2-[[4-(Dimethylamino)phenyl]methylidene]-1-cyclohexanone](/img/structure/B1225263.png)

![(5S)-5-[2-(methylsulfanyl)ethyl]imidazolidine-2,4-dione](/img/structure/B1225266.png)

![N,N-dibutyl-2-[[2-(1,3-dioxo-2-isoindolyl)-1-oxoethyl]amino]benzamide](/img/structure/B1225267.png)

![N-(9-ethyl-3-carbazolyl)-2-[[4-ethyl-5-(2-furanyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1225268.png)

![5-[(6-Hydroxy-4-oxo-1-benzopyran-3-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225269.png)

![5-(4-chlorophenyl)sulfonyl-6-imino-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B1225275.png)

![1-[(2,4-Dimethoxy-3-methylphenyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B1225276.png)

![2-Amino-4-[[2-(4-bromophenyl)-2-oxoethyl]thio]-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B1225281.png)

![7-Amino-9-(phenacylthio)-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B1225282.png)

![N'-[(4-chlorophenyl)methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide](/img/structure/B1225284.png)